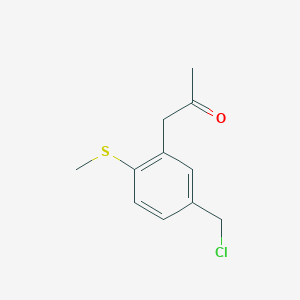

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one

Description

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one (CAS: 1806416-07-8) is a substituted acetophenone derivative with the molecular formula C₁₁H₁₂Cl₂OS and a molecular weight of 263.18 g/mol . Its structure features a propan-2-one (acetone) backbone attached to a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a methylthio (-SMe) group at the 2-position.

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

MZUIAZCWQHRRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)CCl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable aromatic precursor, followed by the introduction of the methylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloromethyl and methylthio groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanones with Aromatic Sulfur Groups

(a) 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one

- Structure : Features a propan-1-one group attached to a benzo[b]thiophene ring (5-chloro, 3-methyl) and a phenylthio (-SPh) substituent .

- Key Differences :

- The ketone is at position 1 (vs. position 2 in the target compound).

- The sulfur atom is part of a benzothiophene system, enhancing aromatic conjugation.

- The phenylthio group introduces steric bulk compared to the methylthio group in the target compound.

(b) 1-(5-Methylthiophen-2-yl)propan-1-one

- Structure : A propan-1-one group linked to a methyl-substituted thiophene ring .

- Key Differences: Thiophene ring (vs. benzene in the target compound) alters electronic properties.

(c) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

Chloromethyl-Substituted Compounds

(a) 1-Chloro-1-[3-(chloromethyl)-2-(methylsulfanyl)phenyl]propan-2-one

- Structure : Nearly identical to the target compound but with an additional chlorine atom at the ketone-bearing carbon .

- Key Differences :

- The 1-chloro substitution increases molecular weight (263.18 vs. 227.73 for the unchlorinated analogue) and alters reactivity (e.g., reduced nucleophilic attack at the ketone).

(b) Urea Derivatives with Chloromethyl Thiazolyl Groups

- Example : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (ESI-MS m/z: 412.1 [M+H]⁺) .

- Key Differences :

- Presence of a urea linker and thiazole ring introduces hydrogen-bonding capacity and heterocyclic rigidity.

- Chloromethyl group is part of a thiazole ring, limiting its spatial accessibility compared to the benzene-linked chloromethyl in the target compound.

Chalcone Derivatives with Sulfur Substituents

(a) (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

- Structure : An α,β-unsaturated ketone (chalcone) with a chlorothiophene and trimethoxyphenyl group .

- Key Differences: Conjugated enone system enables UV absorption and redox activity, unlike the saturated propan-2-one in the target compound. Methoxy groups enhance solubility in polar solvents.

(b) 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Comparative Data Table

Biological Activity

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloromethyl group and a methylthio group attached to a phenyl ring. This configuration endows the compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₁H₁₃ClOS

- Molar Mass: 228.74 g/mol

- Density: 1.17 g/cm³

- Boiling Point: Approximately 337.3 °C

The biological activity of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one can be attributed to its electrophilic nature, primarily due to the chloromethyl group. This group is known to interact with nucleophilic sites on biomolecules, potentially leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by covalently modifying active sites.

- Disruption of Cellular Processes: By altering protein functions through binding interactions, it can influence various cellular pathways.

The methylthio group enhances lipophilicity, which may improve the compound's binding affinity to proteins and other biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological contexts:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains, potentially serving as a lead for new antibiotics. |

| Anticancer | Demonstrated cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |

| Enzyme Inhibition | May act as an inhibitor for specific metabolic enzymes involved in disease pathways. |

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds highlighted that derivatives with chloromethyl groups showed increased efficacy against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have shown that 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one induces apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Toxicological Studies

Acute toxicity studies have been conducted to evaluate the safety profile of related compounds. The median lethal dose (LD50) was determined to be approximately 1984 mg/kg in rodent models, indicating moderate toxicity levels. Clinical signs included respiratory distress and neurological symptoms, which were reversible upon cessation of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.